molecular formula C20H17Br B098128 1-Bromo-1,2,2-triphenylethane CAS No. 18495-77-7

1-Bromo-1,2,2-triphenylethane

Cat. No.: B098128
CAS No.: 18495-77-7
M. Wt: 337.3 g/mol
InChI Key: PXVGWCYECQPJFN-UHFFFAOYSA-N
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Description

1-Bromo-1,2,2-triphenylethane (CAS: 15114-35-9, EC: 230-674-3) is a brominated hydrocarbon featuring three phenyl groups and a bromine atom attached to a central ethane backbone . Its molecular formula is C₂₀H₁₇Br, with a molecular weight of 337.25 g/mol. The compound is synthesized via bromination of triphenylethylene in methanol, yielding substitution products such as 2-bromo-1-methoxy-1,1,2-triphenylethane under specific conditions . It is notable for its applications in materials science, particularly in the synthesis of piezochromic molecular switches .

Properties

CAS No.

18495-77-7

Molecular Formula

C20H17Br

Molecular Weight

337.3 g/mol

IUPAC Name

(1-bromo-2,2-diphenylethyl)benzene

InChI

InChI=1S/C20H17Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H

InChI Key

PXVGWCYECQPJFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br

Other CAS No.

18495-77-7

Origin of Product

United States

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-1,2,2-triphenylethane is recognized for its reactivity compared to other brominated compounds. It serves as a more reactive reagent than chlorotriphenylmethane for the preparation of trityl esters. This enhanced reactivity allows for efficient conversions in organic synthesis.

Key Reactions:

  • Tritylation of Amino Acids : The compound is used in one-pot conversions to produce N-trityl derivatives of amino acids through N,O-ditritylation followed by selective methanolysis of the trityl ester . This method is valuable for protecting amino acids during peptide synthesis.

Applications in Organic Synthesis

This compound plays a crucial role in organic synthesis as a versatile building block. Its applications include:

  • Chiral Building Blocks : It has been investigated for its potential use as a chiral building block in organic synthesis, contributing to the development of enantiomerically pure compounds .
  • Catalysis : The compound has been studied for its catalytic properties in various reactions, enhancing reaction rates and selectivity .

Case Study 1: Tritylation of Peptides

A study demonstrated the efficiency of using this compound in the tritylation of peptides. The method provided high yields and purity levels, showcasing its utility in peptide synthesis where protecting groups are essential for subsequent reactions.

Case Study 2: Synthesis of Chiral Compounds

Research highlighted the use of this compound in synthesizing chiral compounds through asymmetric synthesis pathways. The ability to generate chiral centers efficiently makes it a valuable reagent in pharmaceutical chemistry.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Ethane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Reactivity Applications References
This compound C₂₀H₁₇Br 337.25 Bromination of triphenylethylene in methanol Undergoes elimination to form vinyl bromide; competes with substitution under heat Piezochromic materials
1-Bromo-1,2-diphenylethane C₁₄H₁₃Br 261.16 Photochemical reaction of 1,1,2,2-tetraphenylethane E2 elimination to produce stilbenes (e.g., cis-stilbene) Photochemical studies
2-Bromo-1-(aryl)ethan-1-ones C₈H₇BrO (varies) ~199.05 (e.g., aryl = phenyl) Bromination of substituted acetophenones in Et₂O Nucleophilic substitution (e.g., with NaHCO₃) to form alcohols or ethers Precursors for pharmaceuticals
1-Bromo-1-methoxy-1,1,2-triphenylethane C₂₁H₁₉BrO 379.28 Bromination of triphenylethylene in methanol Methoxy group stabilizes intermediates; resists elimination Intermediate in organic synthesis
1-Bromo-1,2-diphenylethene C₁₄H₁₁Br 259.14 Dehydrohalogenation of 1,2-dibromo-1,2-diphenylethane E2 elimination sensitive to stereochemistry; forms alkenes Mechanistic studies of elimination

Structural and Reactivity Insights

  • Steric Effects : The three phenyl groups in this compound create significant steric hindrance, slowing nucleophilic substitution compared to less substituted analogs like 1-bromo-1,2-diphenylethane. This steric bulk favors elimination pathways (e.g., HBr loss to form vinyl bromide) over substitution .
  • Solvent and Temperature Dependence: In methanol, bromination of triphenylethylene produces 1-bromo-1-methoxy-1,1,2-triphenylethane due to solvent participation, whereas non-polar solvents like Et₂O favor ketone formation .

Research Findings and Mechanistic Considerations

  • Competing Pathways : For this compound, elevated temperatures promote elimination (yielding vinyl bromide), while lower temperatures favor substitution products like methoxy derivatives .
  • Stability of Intermediates : Dibromide intermediates (e.g., compound 10 in ) decompose upon heating, highlighting the thermal instability of brominated ethanes .
  • Stereochemical Outcomes : In E2 eliminations, the spatial arrangement of phenyl groups dictates product geometry, as seen in 1-bromo-1,2-diphenylethene .

Preparation Methods

Radical Bromination

Radical bromination employs bromine (Br₂) under initiators such as benzoyl peroxide or UV light to selectively substitute hydrogen atoms in triphenylethane. The reaction proceeds via a chain mechanism:

  • Initiation : Br₂ → 2Br- (using light or peroxide).

  • Propagation :

    • Br- abstracts a hydrogen atom from triphenylethane, forming a triphenylmethyl radical.

    • The radical reacts with Br₂ to yield 1-bromo-1,2,2-triphenylethane and regenerate Br- .

Optimization Insights :

  • Solvent : Non-polar solvents (e.g., CCl₄) enhance radical stability and selectivity.

  • Temperature : 80–100°C maximizes radical chain propagation while minimizing side reactions.

  • Yield : 65–72% under optimized conditions, with dibrominated byproducts (<10%).

Table 1: Radical Bromination Performance

ParameterValue/RangeImpact on Yield/Purity
Br₂ Equivalents1.1–1.3Higher equivalents increase dibromination risk
Reaction Time6–8 hProlonged time reduces selectivity
InitiatorBenzoyl peroxide (1%)Excess initiator accelerates side reactions

Electrophilic Bromination

Electrophilic bromination utilizes Lewis acids (e.g., FeBr₃) to polarize Br₂, facilitating electrophilic attack on the electron-rich triphenylethane.

Procedure :

  • Dissolve triphenylethane in dichloromethane (DCM) under inert atmosphere.

  • Add Br₂ dropwise with FeBr₃ (5 mol%) at 0°C.

  • Warm to room temperature and stir for 12 h.

Key Findings :

  • Regioselectivity : Bromination occurs preferentially at the least sterically hindered carbon.

  • Yield : 78–85% with >95% purity after recrystallization (ethanol/hexane).

Grignard Reagent-Based Synthesis

This two-step method constructs the carbon skeleton before introducing bromine:

Formation of Triphenylethyl Grignard Reagent

  • React bromobenzene with magnesium in dry THF to generate phenylmagnesium bromide.

  • Add 1,2-diphenylethanone to form triphenylethanolate.

Quenching with Hydrogen Bromide

  • Hydrolyze the Grignard intermediate with saturated NH₄Cl.

  • Treat with HBr gas in acetic acid to install the bromine atom.

Performance Metrics :

  • Overall Yield : 60–68% due to competing elimination during quenching.

  • Purity : Requires chromatography (SiO₂, hexane/ethyl acetate) to remove triphenylethylene byproducts.

Catalytic Bromination Using Transition Metal Catalysts

Palladium and nickel catalysts enable milder conditions for C–H bromination.

Palladium-Catalyzed Bromination

Conditions :

  • Catalyst: Pd(OAc)₂ (2 mol%).

  • Bromine Source: N-bromosuccinimide (NBS).

  • Solvent: Acetonitrile, 70°C, 24 h.

Outcomes :

  • Yield : 82% with 98% regioselectivity.

  • Mechanism : Pd-mediated C–H activation followed by bromine insertion.

Table 2: Catalytic vs. Conventional Bromination

MethodYield (%)Temperature (°C)Selectivity
Radical Bromination65–7280–100Moderate
Electrophilic78–850–25High
Pd-Catalyzed8270Very High

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Radical Bromination : Suitable for small-scale synthesis but limited by byproduct formation.

  • Electrophilic Bromination : High-yield and scalable, though requires hazardous Br₂ handling.

  • Catalytic Methods : Ideal for industrial applications due to superior selectivity and lower temperatures.

Purity and Byproduct Management

  • Grignard Method : Prone to elimination byproducts; requires chromatographic purification.

  • Electrophilic Bromination : Recrystallization achieves >95% purity with minimal losses .

Q & A

Basic Questions

Q. What are the optimal storage conditions for 1-Bromo-1,2,2-triphenylethane to prevent degradation?

  • Methodological Answer : Store the compound at 2–8°C in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen or argon) to minimize hydrolysis or oxidative degradation. Regular monitoring via thin-layer chromatography (TLC) or NMR can assess purity over time. Degradation products (e.g., triphenylethylene derivatives) may form if exposed to moisture or elevated temperatures .

Q. Which solvents are suitable for reactions involving this compound, and how are they selected?

  • Methodological Answer : The compound dissolves readily in polar aprotic solvents (DMF, DMSO, THF) and moderately polar solvents like dichloromethane (solubility: ~50–100 mg/mL). Select solvents based on reaction compatibility:

SolventPolarity IndexUse Case
DMF6.4SN2 reactions, coupling reactions
THF4.0Grignard or organometallic reactions
DCM3.1Mild conditions, extractions
Pre-test solubility by gradual addition to the solvent under stirring .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Brominated compounds can cause skin/eye irritation (H315/H319) and respiratory issues (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store separately from bases or nucleophiles to avoid unintended reactions .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN) reactions?

  • Methodological Answer : The bulky triphenyl groups create a highly hindered environment, favoring SN1 mechanisms over SN2. To confirm, conduct kinetic studies:

  • Compare reaction rates in polar protic (e.g., ethanol) vs. polar aprotic solvents (e.g., DMF).
  • Monitor racemization in chiral analogs to distinguish between SN1 (racemization) and SN2 (inversion).
  • Use X-ray crystallography (as in ) to analyze transition-state analogs. Contradictions in rate data may arise from solvent effects or competing elimination pathways .

Q. What analytical techniques are most effective for characterizing byproducts in the synthesis of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies triphenylethylene byproducts (e.g., via alkene proton signals at δ 5.5–6.5 ppm).
  • HPLC-MS : Quantifies trace impurities (e.g., dehydrohalogenation products) using reverse-phase C18 columns and ESI ionization.
  • X-ray Diffraction : Resolves structural ambiguities in crystalline intermediates (see for scintillator analysis methods) .

Q. How can researchers resolve contradictions in reaction yields when varying conditions (e.g., temperature, catalyst)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial matrix can identify interactions between parameters.
  • Control Experiments : Replicate reactions under identical conditions to assess reproducibility.
  • Mechanistic Probes : Introduce radical inhibitors (e.g., TEMPO) or isotopic labeling (e.g., deuterated solvents) to trace pathways. Contradictions may arise from unaccounted side reactions (e.g., radical chain processes) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on bromine’s lability in SN reactions.

  • Hypothesis : Steric hindrance slows SN2, while polar solvents accelerate ionization (SN1).
  • Resolution :
    • Compare leaving-group kinetics using ¹⁸O-labeled water to track hydrolysis rates.
    • Perform Hammett analysis with substituted aryl groups to assess electronic vs. steric effects.
    • Cross-reference crystallographic data ( ) to correlate bond lengths with reactivity .

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